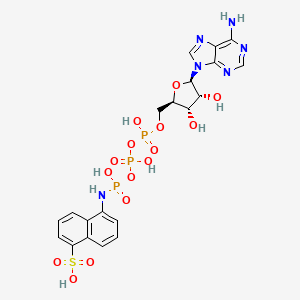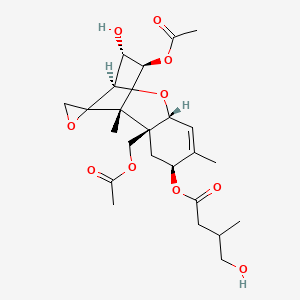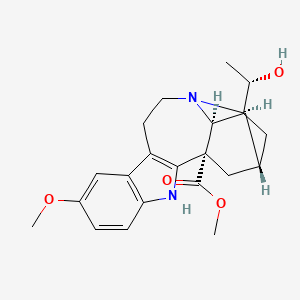
2'-Deoxynebularine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxynebularine is a purine 2’-deoxyribonucleoside in which a 2-deoxy-β-D-ribofuranosyl residue is attached at position 9 of 9H-purine via a glycosidic linkage . It is a derivative of nebularine, which is a naturally occurring nucleoside. The compound has a molecular formula of C10H12N4O3 and is known for its role in various biochemical and pharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxynebularine typically involves the glycosylation of a purine base with a protected 2-deoxy-D-ribose derivative. One common method includes the use of a silylated purine base, which reacts with a protected 2-deoxy-D-ribose in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2’-deoxynebularine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This includes the use of high-purity reagents, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxynebularine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine base .
Applications De Recherche Scientifique
2’-Deoxynebularine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It serves as a probe in studying DNA and RNA interactions, as well as enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2’-deoxynebularine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It acts as an inhibitor of certain enzymes, such as adenosine deaminase, by mimicking the natural substrate and binding to the active site . This inhibition can disrupt nucleotide metabolism and DNA synthesis, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2’-Deoxynebularine is similar to other nucleoside analogs such as 2’-deoxyadenosine and 2’-deoxyinosine. it is unique in its ability to form stable triplex structures with DNA, which is not commonly observed with other nucleosides . This property makes it particularly useful in studying DNA interactions and developing therapeutic agents.
List of Similar Compounds
- 2’-Deoxyadenosine
- 2’-Deoxyinosine
- Nebularine
- 2’-Deoxyxanthosine
Propriétés
Numéro CAS |
4546-68-3 |
|---|---|
Formule moléculaire |
C10H12N4O3 |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |
InChI |
InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2 |
Clé InChI |
WJBNIBFTNGZFBW-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |
Synonymes |
2'-deoxynebularine 9-(beta-D-2'-deoxyribofuranosyl)purine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid](/img/structure/B1204137.png)





